N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the Fischer indole cyclization, which is a key reaction in the synthesis of indole derivatives . The reaction conditions typically involve the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other indole derivatives such as:
Melatonin (N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]ACETAMIDE): Known for its role in regulating sleep-wake cycles and its antioxidant properties.
N-[2-(2-IODO-5-METHOXY-1H-INDOL-3-YL)ETHYL]ACETAMIDE: Studied for its potential pharmacological effects.
The uniqueness of N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3S/c1-24-12-4-5-14-13(9-12)11(10-20-14)6-7-19-17(23)18-21-16(22-25-18)15-3-2-8-26-15/h2-5,8-10,20H,6-7H2,1H3,(H,19,23) |
InChI Key |
OVGVMGSRIPCLMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
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